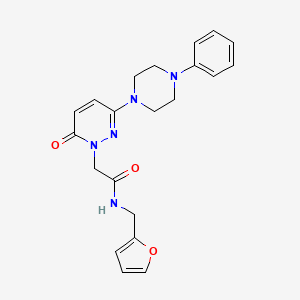![molecular formula C13H14ClN3O2 B4509163 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide](/img/structure/B4509163.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide
描述
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the oxadiazole ring, which is further connected to a dimethylpropanamide moiety
准备方法
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction, where a suitable precursor containing the oxadiazole ring is reacted with a chlorinated aromatic compound.
Attachment of the Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate compound with a dimethylpropanamide derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where different substituents can be introduced.
Hydrolysis: Hydrolysis reactions can lead to the breakdown of the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It has been investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s pharmacological properties are of interest, particularly its potential use in drug development for various therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
相似化合物的比较
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide can be compared with other oxadiazole derivatives, such as:
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
These compounds share a similar oxadiazole core but differ in the substituents attached to the ring The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its own right
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17(2)12(18)8-7-11-15-13(16-19-11)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWGXIPHAAERHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B4509086.png)
![Ethyl [1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4509100.png)
![1-phenyl-3-(propan-2-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B4509106.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B4509112.png)
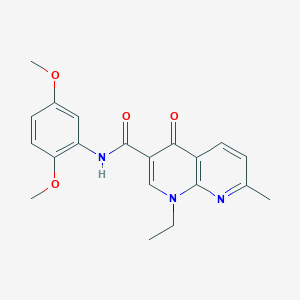
![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4509122.png)
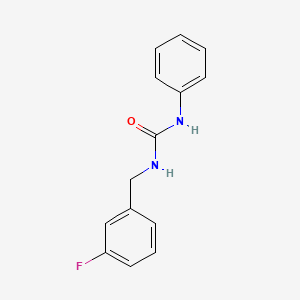
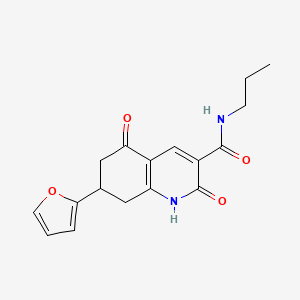
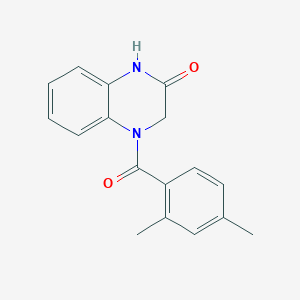
![N~1~-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4509143.png)
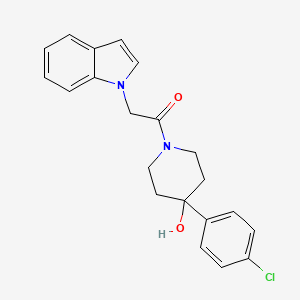
![N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B4509155.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4509167.png)
